7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
This compound is a useful research chemical . It has a molecular weight of 291.33 and a molecular formula of C13H13N3O3S .
Molecular Structure Analysis
The compound has a complex structure, as indicated by its IUPAC name and molecular formula. The IUPAC name is 7-cyclopropyl-1-ethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid . The canonical SMILES string representation of the molecule is CCN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=S .Physical and Chemical Properties Analysis
This compound has a boiling point of 601.8±65.0 ℃ at 760 mmHg. It has a density of 1.7±0.1 g/cm3. It also has a complexity of 466 and a topological polar surface area of 115 .Scientific Research Applications
Synthesis and Antibacterial Properties
7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid and its derivatives are primarily synthesized for their potential antibacterial properties. These compounds are synthesized through various chemical reactions, including Dieckmann-type cyclization and displacement reactions, to produce potent antibacterial agents. For example, Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, demonstrating their potential as antibacterial agents through the analogous route used for enoxacin synthesis, a known potent antibacterial agent (Miyamoto et al., 1987).
Molecular Structure and Activity Relationships
The molecular structure and activity relationships of these compounds are crucial for enhancing their antibacterial effectiveness. Studies have shown that modifications to the molecular structure can significantly affect their antibacterial activity. For instance, Bouzard et al. (1992) prepared and tested a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, identifying compound 33 (BMY 43748) as a promising candidate for an improved therapeutic agent due to its enhanced in vitro and in vivo activity (Bouzard et al., 1992).
Experimental and Theoretical Studies
Experimental and theoretical studies on these compounds also provide insights into their molecular structures and potential applications. Acar et al. (2017) synthesized and characterized 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, utilizing FT-IR spectroscopy and single-crystal X-ray diffraction to analyze its molecular structure. This compound's structure was further optimized using theoretical methods, contributing to our understanding of its chemical behavior and potential applications in scientific research (Acar et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-cyclopropyl-1-ethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-2-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6-3-4-6/h5-6H,2-4H2,1H3,(H,18,19)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBPJYPGWGPPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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